molecular formula C9H16N4O B8457122 1H-Pyrazole-4-carboxamide,5-amino-1-(1,1-dimethylethyl)-3-methyl-

1H-Pyrazole-4-carboxamide,5-amino-1-(1,1-dimethylethyl)-3-methyl-

Cat. No.: B8457122
M. Wt: 196.25 g/mol
InChI Key: VZZMNNDARSYICZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazole-4-carboxamide,5-amino-1-(1,1-dimethylethyl)-3-methyl- is a heterocyclic compound with a pyrazole core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of the tert-butyl and methyl groups, along with the amino and carboxamide functionalities, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-4-carboxamide,5-amino-1-(1,1-dimethylethyl)-3-methyl- typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-methyl-1H-pyrazole-5-amine and tert-butyl isocyanide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of 1H-Pyrazole-4-carboxamide,5-amino-1-(1,1-dimethylethyl)-3-methyl- may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may include:

    Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters, ensuring high efficiency and yield.

    Purification Systems: Industrial purification methods such as high-performance liquid chromatography (HPLC) or automated flash chromatography are employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-4-carboxamide,5-amino-1-(1,1-dimethylethyl)-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The amino and carboxamide groups can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophiles like alkyl halides, nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation Products: Corresponding oxides or hydroxyl derivatives.

    Reduction Products: Reduced amines or alcohols.

    Substitution Products: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1H-Pyrazole-4-carboxamide,5-amino-1-(1,1-dimethylethyl)-3-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carboxamide,5-amino-1-(1,1-dimethylethyl)-3-methyl- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the desired biological effects. For example, it may inhibit specific enzymes involved in microbial growth or cancer cell proliferation.

Comparison with Similar Compounds

    1H-Pyrazole-4-carboxamide,5-amino-1-(1,1-dimethylethyl)-3-methyl-: Similar in structure but with different substituents, leading to variations in reactivity and applications.

    5-Amino-1-tert-butyl-3-(quinolin-2-yl)-1H-pyrazole-4-carboxamide: Another pyrazole derivative with a quinoline substituent, showing different biological activities.

    BTTES: A water-soluble ligand for copper-catalyzed azide-alkyne cycloaddition, used in click chemistry.

Uniqueness: 1H-Pyrazole-4-carboxamide,5-amino-1-(1,1-dimethylethyl)-3-methyl- stands out due to its unique combination of functional groups, which confer specific reactivity and stability

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

5-amino-1-tert-butyl-3-methylpyrazole-4-carboxamide

InChI

InChI=1S/C9H16N4O/c1-5-6(8(11)14)7(10)13(12-5)9(2,3)4/h10H2,1-4H3,(H2,11,14)

InChI Key

VZZMNNDARSYICZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C(=O)N)N)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of water (200 mL), ethanol (120 mL) and KOH (37 g, 0.56 mol) at 0° C. was added 30% H2O2 (89.1 g, 0.786 mol), followed by 1-tert-butyl-3-methyl-5-amino-1H-pyrazole-4-carbonitrile (20.0 g, 0.112 mol). The reaction mixture was stirred for 4 hours and the product was collected by filtration, washed with water and dried to afford 20.64 g (94%) of 1-tert-butyl-3-methyl-5-amino-1H-pyrazole-4-carboxamide, as white needles, m.p. 195-196° C.
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
89.1 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.